molecular formula C35H25N5Na2O9S3 B1666782 Acid Orange 45 CAS No. 2429-80-3

Acid Orange 45

Cat. No. B1666782
CAS RN: 2429-80-3
M. Wt: 801.8 g/mol
InChI Key: NJXPQVNXQNPYRT-JUFPZWTKSA-L
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Description

Acid Orange 45 is a dye that exhibits a red light orange color . It is soluble in water, producing a yellow solution . The dye solution changes color when different substances are added: it turns red with strong hydrochloric acid, deepens to red with nitric acid, and becomes noticeably lighter with a dilute sodium hydroxide solution .


Synthesis Analysis

The synthesis of Acid Orange 45 involves a double nitration process of 4-(4-Aminophenyl)benzenamine and 3-Aminonaphthalene-2,7-disulfonic acid . The process also includes the esterification of hydroxyl phenol with 4-Methylbenzene-1-sulfonyl chloride .


Molecular Structure Analysis

The molecular formula of Acid Orange 45 is C35H25N5Na2O9S3 . It belongs to the double azo class . The molecular weight is 801.78 .


Chemical Reactions Analysis

Acid Orange 45, like other azo dyes, can be degraded through advanced oxidation technologies such as persulfate . This process involves the activation of persulfate by modified biochar material, leading to the adsorption and separation of Acid Orange 45 from water, followed by its oxidation and degradation .


Physical And Chemical Properties Analysis

Acid Orange 45 is soluble in water and changes color based on the pH of the solution . It exhibits a red light orange color . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Photocatalytic Degradation

Acid Orange 45 has been studied for its degradation under various conditions. A study by Tariq et al. (2008) investigated the photocatalytic degradation of dye derivatives, including Acid Blue 45 and Xylenol Orange, in aqueous suspensions of titanium dioxide. They explored various conditions like reaction pH, catalyst concentration, and the presence of electron acceptors. The research concluded that different types of titanium dioxide and parameters significantly influenced the degradation rates of the dyes (Tariq, Faisal, Saquib, & Muneer, 2008).

Electrocoagulation for Wastewater Treatment

Shokri (2019) investigated the removal of Acid Orange 5 from synthetic wastewater using Electro Coagulation (EC). The study focused on the effects of operational variables such as current density, initial pH, electrolysis time, and dye concentration. The findings suggested optimal conditions for the efficient removal of Acid Orange 5, demonstrating the EC method's effectiveness in treating wastewater containing this dye (Shokri, 2019).

Sonochemical Degradation

Research by Tsuchida et al. (2021) examined the degradation of Acid Orange 7 using ultrasound irradiation in microbubble solutions. This study highlighted the enhancement of the degradation rate under specific ultrasonic frequencies and demonstrated the influence of gas types inside microbubbles on sonochemical efficiency. The research provides insight into the potential of ultrasound and microbubble technologies in the degradation of dyes like Acid Orange 45 (Tsuchida, Maruyama, Kobayashi, Sato, Atsumi, & Murakami, 2021).

Sorption Studies

Smaranda, Bulgariu, and Gavrilescu (2009) conducted a study on the sorption behavior of Acid Orange 7 onto soil. This research provides valuable data on the interaction between dyes like Acid Orange 45 and environmental matrices, crucial for understanding environmental contamination and remediation processes (Smaranda, Bulgariu, & Gavrilescu, 2009).

Biosorption Potential

Asgher and Bhatti (2010) explored the biosorption potential of Citrus sinensis biomass for reactive dyes, including Acid Orange derivatives. The study assessed the impact of various treatments on the biomass and concluded that specific treatments like acetic acid and acetonitrile improved its sorption capacities. This research offers insights into the use of natural waste materials for dye removal from wastewater (Asgher & Bhatti, 2010)

Safety And Hazards

When handling Acid Orange 45, it is advised to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

disodium;3-amino-4-[[4-[4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H27N5O9S3.2Na/c1-22-2-16-30(17-3-22)52(47,48)49-29-14-12-28(13-15-29)38-37-26-8-4-23(5-9-26)24-6-10-27(11-7-24)39-40-35-32-19-18-31(50(41,42)43)20-25(32)21-33(34(35)36)51(44,45)46;;/h2-21H,36H2,1H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXPQVNXQNPYRT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H25N5Na2O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801023990
Record name C.I. Acid Orange 45
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid Orange 45

CAS RN

2429-80-3
Record name Benzyl orange
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Acid Orange 45
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-amino-4-[[4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
F Khoramjah, M Omidvar, MS Miresmaieli… - Diamond and Related …, 2023 - Elsevier
… acid orange 45 as novel redox mediator is investigated. The supercapacitor performance of DMC is significantly improved through introducing of 0.01 M acid orange 45 … acid orange 45 …
Number of citations: 1 www.sciencedirect.com
S Venturini, M Tamaro - Mutation Research/Genetic Toxicology, 1979 - Elsevier
… Only weak mutagenic activity was detected when Brown 5R, CI acid orange 45 was tested both with and without metabolic activation (Table 2). Another bis-azo dye, Giuba black D, CI …
Number of citations: 61 www.sciencedirect.com
JE Hemphill, JE Norton, OA Ofjord… - Textile Chemist & …, 1976 - search.ebscohost.com
… Reactive Red 6 CI Vat Blue 6 CI, Acid Red 37 C,l, Acid Orange 60 CI, Acid Blue 78 CI Disperse Yellow 3 CI Acid Orange 45 CI, Disperse Blue 3 CI Disperse Red 59 CI Disperse Blue 27 …
Number of citations: 9 search.ebscohost.com
JE Norton, OA Ofjord, JE Hemphill - Textile Chemist & …, 1975 - search.ebscohost.com
As part of a project conducted by AATCC Committee RA50, Colorfastness to Light, lightfastness ratings for 29 dyed fabrics were compared for daylight exposures in Miami, Fla., and to …
Number of citations: 2 search.ebscohost.com
KT Chung, CE Cerniglia - Mutation Research/Reviews in Genetic …, 1992 - Elsevier
… Venturini and Tamaro [64] tested a number of mono-azo and bis-azo compounds and found that Brown 5R (CI Acid Orange 45), exhibited frame-shift mutagenic activity. This bisazo dye …
Number of citations: 685 www.sciencedirect.com
SV Besegatto, A da Silva, CEM Campos… - Applied Catalysis B …, 2021 - Elsevier
Dark heterogeneous catalysis dismisses the need for both light and additional chemicals, and it also complements or even replaces more traditional pollutant abatement processes. …
Number of citations: 11 www.sciencedirect.com
C Mcneil - Journal of the Society of Dyers and Colourists, 1960 - Wiley Online Library
The use of paper chromatography in separating commercial dyes is discussed briefly and some simple apparatus is illustrated. Methods are given for the separation of level‐dyeing, …
Number of citations: 4 onlinelibrary.wiley.com
AM Ruder, LJ Fine, DS Sundin - Journal of occupational medicine, 1990 - JSTOR
A prevention program for occupational bladder cancer should be based on an estimate of the number of workers previously and currently exposed to bladder carcinogens. The National …
Number of citations: 15 www.jstor.org
HW Peters, JC Turner - Journal of the Society of Dyers and …, 1958 - Wiley Online Library
The nature of the variations in continuous‐filament nylon and their influence on dyeing behaviour are explained. By the use of a special fabric containing yarn differing in physical and …
Number of citations: 6 onlinelibrary.wiley.com
KT Chung - Journal of Environmental Science and Health, Part C, 2016 - Taylor & Francis
Synthetic azo dyes are widely used in industries. Gerhardt Domagk discovered that the antimicrobial effect of red azo dye Prontosil was caused by the reductively cleaved (azo reduction…
Number of citations: 713 www.tandfonline.com

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